NVP-BVU972
Overview
Description
Mechanism of Action
NVP-BVU972, also known as 6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline, is a potent and selective inhibitor of the c-Met receptor tyrosine kinase . This compound has been studied for its potential in cancer treatment due to its ability to inhibit the proliferation of cancer cells .
Target of Action
The primary target of this compound is the c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR) . This receptor plays a crucial role in embryonic development and wound healing .
Mode of Action
This compound inhibits the c-Met receptor by binding to it, thereby preventing its activation . This inhibition is effective against both the wild-type c-Met receptor and various mutant forms of the receptor . The compound has been shown to inhibit the phosphorylation of the c-Met receptor in a dose-dependent manner .
Biochemical Pathways
By inhibiting the c-Met receptor, this compound affects several downstream signaling pathways that are involved in cell proliferation, survival, and migration . These include the PI3K/AKT and MAPK/ERK pathways, which play key roles in cell growth and survival .
Pharmacokinetics
It is known that the compound is soluble in dmso and ethanol, but insoluble in water . This suggests that the compound’s bioavailability may be influenced by its solub
Biochemical Analysis
Biochemical Properties
NVP-BVU972 interacts with the Met kinase, a receptor for hepatocyte growth factor (HGF), and inhibits its activity . This interaction involves the binding of this compound to the Met kinase domain, with a key role played by the tyrosine residue at position 1230 (Y1230) .
Cellular Effects
This compound has been shown to inhibit the proliferation of cells expressing activated Met . It also inhibits HGF-stimulated activation of Met signaling, thereby influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Met kinase domain, inhibiting its activity . This inhibition affects the phosphorylation of Met, thereby altering gene expression and enzyme activation or inhibition within the cell .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit Met kinase activity, affecting the long-term cellular function
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the available resources. Its interaction with the Met kinase suggests it may influence pathways involving this enzyme .
Subcellular Localization
Given its interaction with the Met kinase, it is likely that it localizes to areas where this enzyme is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NVP-BVU972 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure high purity and yield. The process involves large-scale chemical synthesis, purification, and quality control measures. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
NVP-BVU972 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its chemical properties.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .
Scientific Research Applications
NVP-BVU972 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of the MET receptor and its downstream signaling pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of MET in cell growth, survival, and metastasis.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit aberrant MET signaling.
Industry: Utilized in the development of new drugs targeting the MET receptor and related pathways
Comparison with Similar Compounds
NVP-BVU972 is unique in its high selectivity and potency for the MET receptor. Similar compounds include:
JNJ-38877605: Another selective MET inhibitor in clinical development.
PF-04217903: A MET inhibitor with similar selectivity and potency.
SGX523: A MET inhibitor that was discontinued in clinical development.
These compounds share similar mechanisms of action but may differ in their binding modes, efficacy, and safety profiles. This compound stands out due to its high selectivity and potency, making it a valuable tool in cancer research and potential therapeutic applications .
Properties
IUPAC Name |
6-[[6-(1-methylpyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6/c1-25-13-16(11-23-25)19-6-7-20-22-12-17(26(20)24-19)10-14-4-5-18-15(9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCNPRCUHHDYPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN3C(=NC=C3CC4=CC5=C(C=C4)N=CC=C5)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657890 | |
Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185763-69-2 | |
Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NVP-BVU972 interact with its target, c-MET, and what are the downstream effects of this interaction?
A1: this compound functions as a selective inhibitor of the c-MET receptor tyrosine kinase. [, ] It binds to the kinase domain of c-MET, specifically interacting with the tyrosine residue Y1230, which plays a crucial role in inhibitor binding. [, ] This binding event prevents c-MET from becoming activated, thereby inhibiting downstream signaling pathways typically involved in cell growth, proliferation, and survival. []
Q2: What makes the Y1230 residue so critical for this compound's activity and potential for resistance?
A2: The crystal structure of the c-MET kinase domain in complex with this compound revealed that Y1230 is directly involved in the binding interaction. [, ] This interaction is crucial for the inhibitor's ability to block c-MET activation. Notably, resistance screens identified mutations in Y1230 as a primary mechanism of acquired resistance to this compound. [, ] These mutations likely disrupt the crucial binding interaction, rendering the inhibitor less effective.
Q3: Are there other c-MET inhibitors that share a similar binding mode and potential for resistance as this compound?
A3: Yes, several other selective c-MET inhibitors are predicted to bind in a manner similar to this compound. [] This suggests that the Y1230 residue could be a common site for resistance mutations to emerge against this class of inhibitors. The research highlights the importance of monitoring for such mutations in patients undergoing treatment with these compounds. []
Q4: How does the resistance profile of this compound compare to that of another c-MET inhibitor, AMG 458?
A4: Interestingly, while both this compound and AMG 458 inhibit c-MET, they elicit distinct resistance profiles. [] Resistance screens using AMG 458 revealed a predominance of mutations in the F1200 residue of c-MET, unlike the Y1230 mutations frequently observed with this compound. [] This difference suggests that AMG 458 likely interacts with c-MET through a different binding mode compared to this compound. This finding underscores the impact of inhibitor binding mode on the development of resistance mutations.
- A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients.
- Abstract 4738: Cellular resistance screening with a novel selective c-Met inhibitor reveals a spectrum of missense mutations that partially overlap with activating mutations found in cancer patients.
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